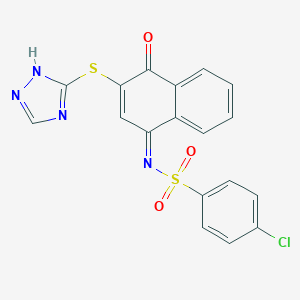

![molecular formula C22H16ClN3O3S B280869 N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)

N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide, also known as QNZ, is a chemical compound that has been widely used in scientific research. QNZ is a small molecule inhibitor that targets the NF-κB signaling pathway, which plays a critical role in regulating immune and inflammatory responses.

Wirkmechanismus

N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, a negative regulator of NF-κB. N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide binds to the ATP-binding site of IKKβ, a subunit of the IKK complex, and prevents its activation. This leads to the stabilization of IκBα and the inhibition of NF-κB signaling.

Biochemical and Physiological Effects:

N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models. Inhibition of NF-κB signaling by N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide leads to the downregulation of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and the upregulation of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes regulated by NF-κB.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide is a potent and selective inhibitor of the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various cellular processes. N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to have low toxicity in vitro and in vivo, making it a safe and reliable tool for research. However, N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has some limitations, including its low solubility in water and its potential off-target effects. These limitations can be overcome by using appropriate solvents and controls in experiments.

Zukünftige Richtungen

For N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide research include the development of more potent and selective inhibitors of the NF-κB pathway, the optimization of N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide for clinical use, and the identification of biomarkers for patient selection and monitoring. N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide may also have potential applications in combination therapy with other drugs targeting the NF-κB pathway or other signaling pathways.

Synthesemethoden

The synthesis of N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide involves the reaction of 4-chloroaniline with 8-quinolinesulfonyl chloride to form the intermediate 4-chloro-N-(8-quinolinesulfonyl)aniline. This intermediate is then reacted with 2-aminobenzamide to form N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been extensively used in scientific research as a tool to study the NF-κB signaling pathway. The NF-κB pathway is involved in a wide range of cellular processes, including inflammation, immune response, cell survival, and apoptosis. Dysregulation of this pathway has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Eigenschaften

Molekularformel |

C22H16ClN3O3S |

|---|---|

Molekulargewicht |

437.9 g/mol |

IUPAC-Name |

N-(4-chlorophenyl)-2-(quinolin-8-ylsulfonylamino)benzamide |

InChI |

InChI=1S/C22H16ClN3O3S/c23-16-10-12-17(13-11-16)25-22(27)18-7-1-2-8-19(18)26-30(28,29)20-9-3-5-15-6-4-14-24-21(15)20/h1-14,26H,(H,25,27) |

InChI-Schlüssel |

FLCMFIIURRQXSL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)

![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280791.png)

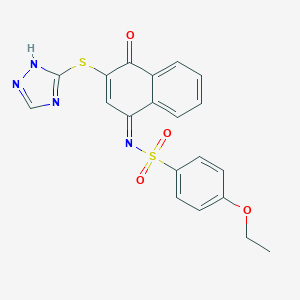

![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)

![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)

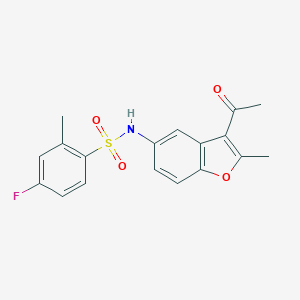

![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)

![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280801.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280807.png)

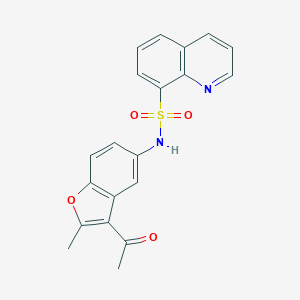

![Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280809.png)

![Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280813.png)

![4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B280814.png)